molecular formula C8H7NOS B3371504 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile CAS No. 71683-03-9

3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile

Cat. No.: B3371504
CAS No.: 71683-03-9
M. Wt: 165.21 g/mol
InChI Key: GNSZJJGFNAFOSN-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a β-ketonitrile moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems relevant to pharmaceuticals and materials science. The methyl group enhances lipophilicity and modulates electron density, while the ketonitrile group enables diverse reactivity, including cyclocondensation and nucleophilic additions .

Properties

IUPAC Name

3-(5-methylthiophen-2-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSZJJGFNAFOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273692
Record name 5-Methyl-β-oxo-2-thiophenepropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71683-03-9
Record name 5-Methyl-β-oxo-2-thiophenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71683-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-β-oxo-2-thiophenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile typically involves the reaction of 5-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Cycloaddition and Heterocycle Formation

This compound participates in cycloaddition reactions with diazonium salts and hydrazonoyl chlorides to form fused heterocycles:

  • Pyrazole synthesis : Reaction with hydrazonoyl chlorides (e.g., 13a,b) in ethanolic sodium ethoxide yields pyrazole derivatives (e.g., 14a,b ). Subsequent treatment with hydrazine hydrate forms pyrazolo[3,4-d]pyridazines (15a,b ) .

  • Benzimidazole formation : Condensation with 2-aminobenzimidazole in pyridine produces benzimidazole derivatives via nucleophilic attack at the nitrile group .

Example Reaction

text
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile + Hydrazonoyl chloride → Pyrazole derivative (14a,b) → Pyrazolo[3,4-d]pyridazine (15a,b) [4]

Nucleophilic Substitution

The nitrile group undergoes nucleophilic substitution under basic conditions:

  • Thiolation : Reaction with carbon disulfide and methyl iodide in the presence of sodium hydride forms bis(methylthio)methylene derivatives .

  • Amination : Reduction with lithium aluminum hydride (LiAlH₄) converts the nitrile to an amine.

Condensation Reactions

The ketone moiety facilitates Knoevenagel condensations:

  • Coumarin synthesis : Condensation with resorcinol derivatives under acidic or basic conditions yields coumarin analogs, as demonstrated in related β-ketonitriles .

Oxidation and Reduction

  • Oxidation : The ketone group can be oxidized to a carboxylic acid using strong oxidants like KMnO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine while preserving the thiophene ring.

Reactivity with Organometallic Reagents

  • Grignard addition : Organomagnesium reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols .

Table 1: Representative Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Source
Pyrazole formationHydrazonoyl chloride, NaOEt/EtOH, RT3-Acetylpyrazole-4-carbonitrile72
Benzimidazole condensation2-Aminobenzimidazole, pyridine, 0°CBenzimidazole derivative87
ThiolationCS₂, MeI, NaH/DMFBis(methylthio)methylene adduct68
Knoevenagel condensationResorcinol, piperidine, EtOH, refluxCoumarin analog80–92

Mechanistic Insights

  • Cyclization : The electron-withdrawing nitrile group enhances the electrophilicity of the ketone, facilitating nucleophilic attack and cyclization .

  • Tautomerization : In acidic/basic media, enolization of the ketone enables conjugate addition reactions .

Stability and Handling

  • Sensitivity : Hydrolyzes slowly in aqueous acidic/basic conditions.

  • Storage : Stable under inert gas at −20°C .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile in anticancer drug development. For instance, research on derivatives of this compound has shown promising results as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy.

A significant study reported that certain derivatives exhibited cytotoxic activities against human cancer cell lines, such as HepG2 (liver carcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 2.1 to 9.8 µM, indicating strong potential for further development as anticancer agents .

CompoundIC50 (µM) MCF-7IC50 (µM) HepG2
11e2.72.1
Sorafenib3.42.2

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how modifications to the compound can enhance its biological activity. For example, the presence of specific functional groups significantly affects the potency against cancer cells, guiding the design of more effective derivatives .

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various bioactive compounds, including polyamines and oxazoles, which are important in pharmaceutical applications .

Reaction Mechanisms

The compound can undergo various chemical reactions, including nucleophilic additions and cyclization processes, which are critical for synthesizing complex organic molecules. For instance, its nitrile group can participate in reactions to form amides or carboxylic acids under specific conditions.

Case Study: Synthesis of Spermidine Derivatives

In a notable application, researchers synthesized spermidine derivatives using this compound as a starting material. The resulting compounds were evaluated for their biological activities, demonstrating significant promise in therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would vary based on the specific biological target and the context of its use.

Comparison with Similar Compounds

3-(Furan-2-yl)-3-oxopropanenitrile (2-Furoylacetonitrile)

  • Structural Differences : Replaces the 5-methylthiophene with a furan ring.
  • Electronic Effects : Furan’s oxygen atom increases polarity but reduces aromaticity compared to thiophene. This diminishes electron delocalization, affecting reactivity in cyclization reactions.
  • Reactivity : Less prone to electrophilic substitution due to lower aromatic stabilization. However, the oxygen atom can participate in hydrogen bonding, influencing solubility .
  • Applications : Primarily used in synthesizing oxygen-containing heterocycles, such as isoxazolines, but less favored in thiophene-based drug candidates due to metabolic instability .

Data Table 1 : Key Properties of Thiophene vs. Furan Analogs

Property 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile 3-(Furan-2-yl)-3-oxopropanenitrile
Molecular Weight (g/mol) 179.23 (C8H7NOS) 135.12 (C7H5NO2)
Aromatic Stabilization High (thiophene) Moderate (furan)
LogP (Lipophilicity) ~1.8 (estimated) ~0.9 (estimated)

3-(Benzofuran-3-yl)-3-oxopropanenitrile

  • Structural Differences : Features a fused benzofuran system instead of a simple thiophene.
  • Electronic Effects : The fused aromatic ring enhances π-conjugation, increasing electron density at the carbonyl group.
  • Reactivity : Reacts with phenyl thiourea and hydrazine to form pyrazole and pyridine derivatives, similar to the thiophene analog. However, the benzofuran system’s bulkiness may sterically hinder certain nucleophilic additions .
  • Applications : Preferred in fluorescent materials and anticancer agents due to extended conjugation .

3-(1H-Indol-3-yl)-3-oxopropanenitrile

  • Structural Differences : Substitutes thiophene with an indole ring.
  • Electronic Effects : Indole’s NH group enables hydrogen bonding and increases electron density at the β-position of the ketonitrile.
  • Reactivity: Undergoes Knoevenagel condensation with aldehydes more readily than thiophene analogs due to indole’s electron-rich nature. Also participates in alkylation reactions .
  • Applications : Widely used in synthesizing bioactive indole hybrids with antiviral and antifungal activities .

3-(4-Methyl-2-(Tosylamino)thiazol-5-yl)-3-oxopropanenitrile

  • Structural Differences: Replaces thiophene with a tosylamino-substituted thiazole.
  • Electronic Effects: The thiazole’s nitrogen atoms and tosylamino group create a strong electron-withdrawing effect, reducing the ketonitrile’s electrophilicity.
  • Reactivity : Reacts with α,β-unsaturated nitriles to form pyrazolo[3,4-d]pyridines, a pathway less accessible to the methylthiophene analog due to differing electronic profiles .
  • Applications : Key intermediate in antitumor and antimicrobial agents .

Data Table 2 : Reactivity Comparison in Cyclocondensation Reactions

Substrate Reaction with Phenyl Hydrazine Reaction with Thiourea
Thiophene Analog Forms pyrazole derivatives Forms thiazole derivatives
Thiazole Analog Forms pyridines Forms benzimidazoles
Indole Analog Forms bis-indole pyridines Limited reactivity

Chalcone Derivatives with Thiophene/Furan Moieties

  • Structural Context : Chalcones like (E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one .
  • Electronic Effects: Thiophene’s higher aromaticity enhances nonlinear optical (NLO) properties compared to furan. The methyl group further red-shifts absorption spectra.
  • Applications : Thiophene-based chalcones are prioritized in optoelectronics for superior NLO coefficients .

Biological Activity

3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and therapeutic applications. The findings are supported by various studies and include data tables summarizing key research outcomes.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C₉H₉NOS
  • Molecular Weight : 181.24 g/mol

The presence of the thiophene ring is significant, as thiophene derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Several studies have evaluated its effects against various bacterial and fungal strains.

Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

The compound demonstrated significant activity against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant strains .

Antifungal Activity

In addition to its antibacterial effects, the compound was tested for antifungal activity against common pathogens such as Candida albicans. The MIC values are presented in Table 2.

Fungal Strain Minimum Inhibitory Concentration (MIC) μg/mL
Candida albicans75
Aspergillus niger100

These results suggest that this compound could be a candidate for further development as an antifungal agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Studies suggest that thiophene derivatives often act by inhibiting key enzymes involved in these processes .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of thiophene derivatives, including this compound. The biological evaluation revealed that modifications to the thiophene ring significantly influenced antimicrobial potency. The study highlighted the importance of substituents in enhancing activity against resistant strains .

Case Study 2: Comparative Analysis

A comparative analysis of various thiophene derivatives showed that those with electron-donating groups exhibited enhanced antibacterial activity. This finding aligns with the observed potency of this compound against Staphylococcus aureus, suggesting a structure-activity relationship that warrants further investigation .

Q & A

Q. What are the common synthetic routes for 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile?

The compound is typically synthesized via Knoevenagel condensation , where a substituted thiophene aldehyde reacts with an active methylene nitrile precursor (e.g., cyanoacetamide or malononitrile derivatives). For example, 3-oxopropanenitrile derivatives are synthesized by reacting 5-methylthiophene-2-carbaldehyde with cyanoacetate in the presence of a base catalyst like piperidine . Reaction optimization involves solvent selection (ethanol or toluene) and temperature control (reflux conditions). Yield improvements are achieved by using recyclable catalysts such as imidazolium salts .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on X-ray crystallography for unambiguous determination. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) are refined using programs like SHELXL . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl group at the 5-position of thiophene and nitrile functionality).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass 214.0464 for C9_9H7_7NOS) .
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ketone C=O) .

Advanced Research Questions

Q. What computational methods are used to model the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic transitions, HOMO-LUMO gaps, and charge distribution. For example:

  • HOMO localization on the thiophene ring and nitrile group indicates sites for electrophilic attack.
  • Solvent effects (e.g., polarizable continuum models) simulate reactivity in different media.
  • Molecular electrostatic potential (MEP) maps guide derivatization strategies for drug design .

Q. How can researchers resolve contradictions in spectroscopic data for 3-oxopropanenitrile derivatives?

Contradictions (e.g., unexpected 1^1H NMR splitting or IR peak shifts) arise from tautomerism or solvent polarity effects . Mitigation strategies include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
  • Cross-validation with X-ray structures to confirm dominant conformers .
  • Computational IR frequency analysis to assign experimental peaks accurately .

Q. What are the challenges in crystallizing this compound for X-ray studies?

Challenges include polymorphism and solvent inclusion . Best practices:

  • Use slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures).
  • Optimize crystal growth via seeding or temperature gradients.
  • Refine data with SHELX software to resolve disorder or twinning .

Q. How do substituents on the thiophene ring influence the reactivity of 3-oxopropanenitrile derivatives?

Electron-withdrawing groups (e.g., fluorine at the 5-position) enhance electrophilicity of the ketone, accelerating nucleophilic additions. Methyl groups (as in 5-methylthiophene) increase steric hindrance, favoring regioselective reactions. Comparative studies of fluorinated analogs (e.g., 3-(2-fluorophenyl)-3-oxopropanenitrile) show altered reaction kinetics in cyclocondensation pathways .

Q. What role does this compound play in pharmaceutical cocrystal development?

The compound forms cocrystals with heterocyclic bases (e.g., 3,5-dimethylpyrazole) to improve solubility and bioavailability. Cocrystallization is achieved via solvent-assisted grinding or slurry methods. X-ray diffraction confirms non-covalent interactions (e.g., hydrogen bonds between nitrile and pyrazole N-H groups) .

Q. Which analytical techniques are most effective for assessing purity in multi-step syntheses?

  • HPLC-DAD : Reverse-phase C18 columns with UV detection at 254 nm (acetonitrile/water gradients) .
  • LC-MS : Quantifies byproducts (e.g., unreacted aldehydes or dimerization products) .
  • Elemental analysis : Validates stoichiometry (e.g., %C, %N matching theoretical values) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile
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3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile

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